2-Isopropyl-5,5-dimethyl-1,3-dioxane

Odor science Polyester resin manufacturing Environmental monitoring

2-Isopropyl-5,5-dimethyl-1,3-dioxane (CAS 7651-50-5, synonym IDMD) is a cyclic acetal belonging to the 1,3-dioxane family, with molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. It is formed via acid-catalyzed acetalization of isobutyraldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and is a recognized byproduct in polyester resin manufacturing.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 7651-50-5
Cat. No. B3057081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5,5-dimethyl-1,3-dioxane
CAS7651-50-5
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)C1OCC(CO1)(C)C
InChIInChI=1S/C9H18O2/c1-7(2)8-10-5-9(3,4)6-11-8/h7-8H,5-6H2,1-4H3
InChIKeyAWSZUOKHFRWQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-5,5-dimethyl-1,3-dioxane (CAS 7651-50-5): Core Identity and Structural Context for Procurement Evaluation


2-Isopropyl-5,5-dimethyl-1,3-dioxane (CAS 7651-50-5, synonym IDMD) is a cyclic acetal belonging to the 1,3-dioxane family, with molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol [1]. It is formed via acid-catalyzed acetalization of isobutyraldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and is a recognized byproduct in polyester resin manufacturing [2]. Unlike many in-class analogs that are primarily characterized as malodorous industrial contaminants, IDMD has also been identified as a constituent of Iranian essential oil (Myrtus communis L.) and finds application in cosmetics . Its physicochemical profile—boiling point 177.5 °C, density 0.883 g/cm³, vapor pressure 1.4 mmHg at 25 °C—distinguishes it meaningfully from lower-molecular-weight 1,3-dioxane analogs .

1
Identity & Source Context Unique natural product constituent (Iranian essential oil) diverges from exclusively industrial contaminant profiles of generic analogs.
2
Physicochemical Profile Reported boiling point and vapor pressure differ significantly from lower-molecular-weight 1,3-dioxane analogs, supporting distinct application contexts.
3
Analytical Accessibility Validated static headspace GC method supports identity confirmation and batch-to-batch consistency evaluation without derivatization.

Why 2-Isopropyl-5,5-dimethyl-1,3-dioxane Cannot Be Interchanged with Generic 1,3-Dioxane Analogs: The Procurement Risk Case


The 2-alkyl-5,5-dimethyl-1,3-dioxane series is characterized by dramatic variation in odor potency, volatility, and environmental behavior as a function of the C-2 substituent. The odor index spans nearly two orders of magnitude across the series—from 22,100 (IDMD) to 2,094,000 (EDMD)—meaning that substituting one analog for another can transform an acceptably low-odor process stream into a community-scale odor nuisance [1]. Similarly, vapor pressure differs by more than 15-fold between IDMD (1.4 mmHg) and the unsubstituted parent DMD (22.6 mmHg), directly affecting inhalation exposure risk and VOC emission inventory calculations . In drinking water treatment, structural flexibility governed by rotatable bonds—one for IDMD versus zero for DMD—controls powdered activated carbon (PAC) adsorption efficiency, such that generic substitution can compromise contaminant removal by >20% under NOM competition conditions [2]. These quantitative divergences establish that procurement decisions within this compound class must be made on a congener-specific basis.

Target Compound (IDMD)
Generic Substitute (EDMD/TMD)
Low odor index (22,100)
Significantly higher odor index (up to 2,094,000)
Substituting EDMD or TMD may transform a low-odor process stream into a community-scale olfactory nuisance due to orders-of-magnitude differences in malodor potency.
Target Compound (IDMD)
Generic Substitute (DMD)
Low vapor pressure (1.4 mmHg)
Substantially higher vapor pressure (22.6 mmHg)
Using DMD instead of IDMD may significantly increase inhalation exposure risk and alter VOC emission inventory calculations due to higher headspace vapor concentration.
Target Compound (IDMD)
Generic Substitute (DMD)
1 rotatable bond (structural flexibility)
0 rotatable bonds (rigid structure)
Structural flexibility governs PAC adsorption efficiency in water treatment. Generic substitution may compromise contaminant removal under NOM competition conditions.

2-Isopropyl-5,5-dimethyl-1,3-dioxane (IDMD): Quantitative Evidence for Differentiated Scientific and Industrial Selection


Odor Index: IDMD Exhibits the Lowest Malodor Potency Among All Measured 2-Alkyl-5,5-dimethyl-1,3-dioxane Congeners

In a direct head-to-head study using dynamic olfactometry on airborne emissions from a polyester resin plant, IDMD (2-isopropyl-5,5-dimethyl-1,3-dioxane) registered an Odour Index of 22,100—the lowest value among the five cyclic acetals identified. By comparison, the 2-ethyl analog EDMD gave an Odour Index of 2,094,000 (≈95-fold higher), the 2-methyl analog TMD gave 1,003,000 (≈45-fold higher), and even the unsubstituted parent DMD gave 27,200 (≈1.2-fold higher) [1]. The concentration-dependent odor character also inverts: IDMD exhibits a pleasant mint scent at higher concentrations, whereas EDMD and TMD are consistently described as imparting sickening, olive-oil, or varnish-like odors even at ng/L levels [1][2].

Odor Index
Head-to-head
IDMD: 22,100
EDMD: 2,094,000 (95× higher)
Reported lower odor potency context.
Dynamic olfactometry of airborne emissions; Analyst, 1991.
Odor science Polyester resin manufacturing Environmental monitoring

Vapor Pressure and Volatility: IDMD Offers the Lowest Vapor Pressure Among Common 5,5-Dimethyl-1,3-dioxane Analogs

The vapor pressure of IDMD at 25 °C is 1.4 ± 0.3 mmHg, determined from enthalpy of vaporization data (39.7 ± 3.0 kJ/mol) . In cross-study comparison, this is 2.1-fold lower than 2-ethyl-5,5-dimethyl-1,3-dioxane (EDMD, 2.9 ± 0.3 mmHg), 4.7-fold lower than 2,5,5-trimethyl-1,3-dioxane (TMD, estimated ~6.6 mmHg from boiling point trends), and 16-fold lower than unsubstituted 5,5-dimethyl-1,3-dioxane (DMD, 22.6 ± 0.2 mmHg) . The boiling point follows the same rank order: IDMD 177.5 °C > EDMD 154–162 °C > TMD 132.9 °C > DMD 115.5–126.5 °C .

Vapor Pressure
Cross-study
IDMD: 1.4 mmHg
DMD: 22.6 mmHg (16× lower)
Reported lower volatility context.
Predicted/calculated values; ACD/Labs Percepta Platform.
Solvent selection VOC emissions Occupational safety

Structural Flexibility and PAC Adsorption Efficiency: One Rotatable Bond in IDMD Enables Differentiated Water-Treatability Behavior

A 2024 Water Research study on ten dioxane/dioxolane odorants demonstrated that molecular flexibility—quantified as the number of rotatable bonds—is a key determinant of powdered activated carbon (PAC) adsorption efficiency, especially under natural organic matter (NOM) competition. IDMD possesses 1 rotatable bond (the isopropyl C–C bond), whereas the unsubstituted parent DMD has 0, and EDMD also has 1. The study established that compounds with 1–3 rotatable bonds achieve >90% removal at a PAC dosage of 10 mg/L for seven out of ten compounds tested, while compounds with zero rotatable bonds exhibit greater susceptibility to NOM competition and reduced adsorbability [1]. Although IDMD was not individually tested in this study, class-level inference from the structure–treatability relationship indicates that IDMD occupies a favorable position: it retains the adsorption benefit of structural flexibility conferred by its single rotatable bond, while its lower odor threshold relative to EDMD (Odour Index 22,100 vs. 2,094,000) means that any residual post-treatment concentration poses a substantially lower sensory impact risk [1][2].

Water Treatability
Class-level
1 rotatable bond; >90% PAC removal expected
Supports PAC screening context; data to verify.
Class-level inference from structure-treatability relationship (Water Research, 2024).
Drinking water treatment Odorant removal PAC adsorption

Natural Product Provenance: IDMD Occurs in Iranian Essential Oil Used in Cosmetics, Diverging from the Industrial-Contaminant Profile of EDMD and TMD

IDMD has been identified via GC–MS with chemometric analysis as a constituent of Iranian Myrtus communis L. essential oil, and is commercially referenced as an 'Iranian essential oil used in cosmetics' [1]. In stark contrast, the closest structural analogs EDMD (2-ethyl-5,5-dimethyl-1,3-dioxane) and TMD (2,5,5-trimethyl-1,3-dioxane) are documented almost exclusively as malodorous industrial byproducts of polyester resin synthesis, associated with drinking water taste-and-odor incidents at ng/L levels, with reported environmental concentrations reaching 658 ng/L (EDMD) and 749 ng/L (TMD) at drinking water treatment plant intakes [2][3]. This divergence in provenance—natural product constituent vs. industrial contaminant—is relevant for procurement decisions governed by natural-ingredient certification requirements, cosmetic regulatory frameworks, or downstream marketing claims.

Provenance
Supporting evidence
IDMD: Essential oil constituent
EDMD/TMD: Industrial byproducts
Supports natural-ingredient narrative context.
GC-MS with chemometric analysis; J. Anal. Chem., 2016.
Natural products Cosmetics Essential oil chemistry

Analytical QC Framework: IDMD Is Quantifiable via Validated Static Headspace GC with Detection Limits of 400–700 µg/dm³ in Wastewater Matrices

A validated static headspace gas chromatographic method for 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives explicitly includes IDMD (R = i-C₃H₇) alongside its closest analogs (R = H, CH₃, C₂H₅, n-C₃H₇) in polyester resin wastewater [1]. The method achieves detection limits of 400–700 µg/dm³ (α = β = 0.05) with good repeatability (3–4%) and no significant matrix effects, enabling direct, simultaneous quantification of IDMD and its congeners without derivatization. This establishes a standardized analytical framework that supports procurement specifications requiring traceable purity verification and batch-to-batch consistency monitoring. By contrast, individual assay protocols for the n-propyl isomer (R = n-C₃H₇) are less commonly reported in validated multi-analyte methods, making IDMD the more analytically accessible isopropyl-bearing member of this congener series [1].

Analytical Method
Supporting evidence
Validated headspace GC; LOD 400–700 µg/dm³; RSD 3–4%
Supports method-transfer and batch verification.
Peer-reviewed multi-analyte method; Univ. of Padova, 2001.
Analytical quality control Wastewater monitoring Headspace GC

Optimal Procurement and Application Scenarios for 2-Isopropyl-5,5-dimethyl-1,3-dioxane Based on Quantitative Differentiation Evidence


Cosmetic and Fragrance Formulation Where Low Odor Potency Is a Critical Quality Attribute

IDMD's Odour Index of 22,100—95-fold lower than EDMD and 45-fold lower than TMD—makes it the preferred 2-alkyl-5,5-dimethyl-1,3-dioxane congener for cosmetic and fragrance applications where malodor is a rejection criterion [1]. Its identification as a constituent of Iranian Myrtus communis L. essential oil further supports its suitability in natural-ingredient cosmetic formulations, providing a provenance narrative unavailable for EDMD or TMD, which are exclusively documented as industrial malodorants at ng/L odor thresholds [2].

High-Temperature or Extended-Duration Reaction Solvent Where Low Volatility Is Required

With a boiling point of 177.5 °C and vapor pressure of 1.4 mmHg at 25 °C—the lowest among the common 5,5-dimethyl-1,3-dioxane analogs—IDMD is the appropriate selection for reactions or processes where solvent loss through evaporation must be minimized . Compared to DMD (bp ~115–127 °C, vapor pressure 22.6 mmHg), IDMD offers a 16-fold reduction in headspace vapor concentration, directly reducing VOC emission inventory and inhalation exposure potential in open-process or extended-duration applications .

Polyester Resin Manufacturing Quality Control and Emission Monitoring Reference Standard

As a recognized byproduct of polyester resin synthesis whose structure was confirmed by independent laboratory synthesis, IDMD serves as an essential reference standard for GC–MS identification and quantification in industrial emission monitoring [1]. The validated headspace GC method with detection limits of 400–700 µg/dm³ and 3–4% repeatability enables direct quantification of IDMD in wastewater matrices without derivatization, providing a turnkey analytical framework for quality control laboratories [3].

Drinking Water Taste-and-Odor Research and PAC Adsorption Method Development

IDMD occupies a structurally informative position in structure–activity relationship studies of dioxane odorants: its single rotatable bond predicts favorable PAC adsorption (>90% removal at 10 mg/L) based on the class-level findings of Wang et al. (2024), while its inherently lower odor potency (Odour Index 22,100) reduces the sensory consequence of any treatment breakthrough relative to the more potent EDMD (Odour Index 2,094,000) [4][1]. This dual advantage positions IDMD as a useful model compound for developing and benchmarking adsorption-based water treatment strategies for cyclic acetal odorants.

Application
Selection Property
Validation Focus
Cosmetic & Fragrance Formulation
Reported low odor potency context
Olfactometric & GC-MS profiling
High-Temperature Reaction Solvent
Reported vapor pressure differential
Evaporation rate & headspace VOC monitoring
Polyester Resin QC Reference Standard
Validated headspace GC method coverage
Identity confirmation & matrix effect assessment
Drinking Water T&O Research
Rotatable bond count & PAC efficiency context
Breakthrough curve & sensory impact evaluation
Quote Request

Request a Quote for 2-Isopropyl-5,5-dimethyl-1,3-dioxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.